Brunsvigine
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Overview
Description
Brunsvigine is a citraconoyl group.
Scientific Research Applications
Structural Identification and Analysis
Brunsvigine, a compound belonging to the 5,11b-methanomorphanthridine alkaloids, has been structurally characterized through techniques like NMR, CD, and mass spectrometry. Studies have focused on understanding its chemical structure and interconversion with other alkaloids. These findings are crucial for further applications in pharmacology and biochemistry (Clark, Warren, & Pachler, 1975).
Synthesis and Chemical Development
Research has developed general approaches for synthesizing aza bicyclic enones, which includes brunsvigine. These synthetic methodologies enable the production of brunsvigine and similar compounds, which is essential for drug development and further biological studies (Sha, Hong, & Huang, 2001). Additionally, chemoenzymatic approaches have been employed for synthesizing (+)-brunsvigine, demonstrating the feasibility of producing this compound through biotechnological means (Banwell, Kokas, & Willis, 2007).
properties
CAS RN |
1354-81-0 |
---|---|
Product Name |
Brunsvigine |
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13S,15R,16S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-15,16-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-10-11-6-17(12(10)4-14(13)19)5-8-1-15-16(3-9(8)11)21-7-20-15/h1-3,11-14,18-19H,4-7H2/t11-,12-,13-,14+/m0/s1 |
InChI Key |
JKZMYBLUKAMPKM-XDQVBPFNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C=C2[C@H]1N3C[C@H]2C4=CC5=C(C=C4C3)OCO5)O)O |
SMILES |
C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |
Canonical SMILES |
C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |
synonyms |
brunsvigine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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